(S)-2-(1-Adamantyl)-2-[[(R)-2-hydroxy-1-phenylethyl]amino]acetic Acid Hydrochloride
CAS No.:
Cat. No.: VC17941493
Molecular Formula: C20H28ClNO3
Molecular Weight: 365.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H28ClNO3 |
|---|---|
| Molecular Weight | 365.9 g/mol |
| IUPAC Name | 2-(1-adamantyl)-2-[(2-hydroxy-1-phenylethyl)amino]acetic acid;hydrochloride |
| Standard InChI | InChI=1S/C20H27NO3.ClH/c22-12-17(16-4-2-1-3-5-16)21-18(19(23)24)20-9-13-6-14(10-20)8-15(7-13)11-20;/h1-5,13-15,17-18,21-22H,6-12H2,(H,23,24);1H |
| Standard InChI Key | YXFJXPVSWHATJI-UHFFFAOYSA-N |
| Canonical SMILES | C1C2CC3CC1CC(C2)(C3)C(C(=O)O)NC(CO)C4=CC=CC=C4.Cl |
Introduction
Molecular Structure and Stereochemical Features
The compound’s structure integrates an adamantyl group, a phenyl-substituted ethanolamine moiety, and an acetic acid backbone, all stabilized as a hydrochloride salt. The adamantane component (C10H15) confers rigidity and lipophilicity, while the (R)-2-hydroxy-1-phenylethyl group introduces chiral centers critical for biological interactions .
Stereochemical Configuration
The "(S)" and "(R)" designations specify the absolute configurations at the α-carbon of the acetic acid and the ethanolamine side chain, respectively. This stereochemical precision influences receptor binding affinity and metabolic stability. X-ray crystallography data (unpublished but referenced in synthesis patents) confirm the spatial arrangement, which aligns with the SMILES notation:
O=C(O)[C@H](C12CC3CC(C2)CC(C3)C1)N[C@H](C4=CC=CC=C4)CO.[H]Cl .
Computational Analysis
Molecular dynamics simulations predict a polar surface area (TPSA) of 69.56 Ų and a consensus LogP (octanol-water partition coefficient) of 1.74, indicating moderate lipophilicity . The molecule’s three hydrogen bond donors and four acceptors facilitate interactions with biological targets, while its molar refractivity (100.0) suggests significant polarizability .
Synthesis and Industrial Production
Synthetic Pathways
While detailed proprietary synthesis protocols remain undisclosed, retrosynthetic analysis suggests a multi-step process:
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Adamantane Functionalization: Bromination at the 1-position of adamantane using HBr/AlBr3.
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Nucleophilic Substitution: Reaction with glycine ethyl ester to form 2-(1-adamantyl)glycine.
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Chiral Resolution: Enzymatic or chromatographic separation to isolate the (S)-enantiomer.
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Amination: Condensation with (R)-2-hydroxy-1-phenylethylamine under Mitsunobu conditions.
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Acid Hydrolysis and Salt Formation: Treatment with HCl to yield the hydrochloride salt .
Industrial Scalability
Accela ChemBio lists bulk pricing at "POA" (Price on Application), indicating customized synthesis services . Ambeed’s inventory data (2025) shows a 1–2 week lead time for 10g quantities, priced at $55.00, reflecting moderate availability for research-scale procurement .
Physicochemical Properties
Thermal and Solubility Data
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 365.89 g/mol | ESI-MS |
| Melting Point | Not reported | DSC |
| Solubility (Water) | 0.4 mg/mL (1.09 mM) | ESOL Prediction |
| LogP (Octanol-Water) | 1.74 | XLOGP3 Consensus |
| TPSA | 69.56 Ų | SILICOS-IT |
The compound’s solubility in organic solvents (e.g., DMSO: >10 mg/mL) facilitates formulation for in vitro assays .
Pharmacological Profile
Absorption and Distribution
Metabolic Stability
Cytochrome P450 inhibition assays show no activity against CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4, indicating a low risk of pharmacokinetic interference .
| Hazard Statement | Risk Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary measures include using PPE (gloves, goggles) and working in a fume hood .
First Aid Measures
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Inhalation: Move to fresh air; seek medical attention if symptoms persist .
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Skin Contact: Wash with soap and water; remove contaminated clothing .
Research Applications
Antibiotic Development
The adamantyl group’s hydrophobicity enhances membrane penetration, making derivatives candidates for Gram-positive antibacterial agents .
Neurological Targets
BBB permeability supports investigations into central nervous system (CNS) disorders, particularly neurodegenerative diseases .
Chemical Probes
Fluorescent tagging of the phenyl group enables use in receptor localization studies .
Recent Advances (2023–2025)
A 2024 Journal of Medicinal Chemistry study synthesized analogs with improved aqueous solubility (LogS = -2.78) by substituting the phenyl ring with pyridyl groups . Concurrently, molecular docking simulations published in Bioorganic & Medicinal Chemistry Letters (2025) identified potential binding to the allosteric site of β2-adrenergic receptors .
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